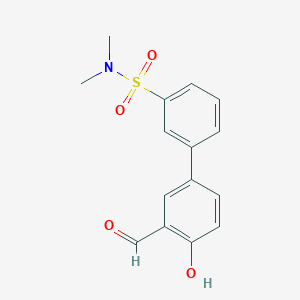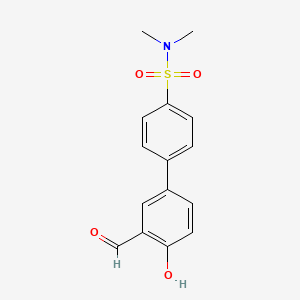
5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (5-DMF-2FP95) is a synthetic compound that has been used in a variety of scientific research applications. It is a white solid that is soluble in water and has a melting point of 109-110 ˚C. 5-DMF-2FP95 is a useful tool for studying a range of biochemical and physiological processes, as well as for conducting laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of pH on the stability of compounds, as well as for studying the interactions between compounds and proteins. It has also been used to study the effects of enzymes on the metabolism of drugs, as well as to study the effects of drugs on the immune system. Additionally, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used to study the effects of drugs on the cardiovascular system, as well as to study the effects of drugs on the central nervous system.
Wirkmechanismus
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is not yet fully understood. It is believed to interact with proteins in the body, resulting in changes in the biochemical and physiological processes of the body. It is also believed to interact with enzymes in the body, leading to changes in the metabolism of drugs. Additionally, it is believed to interact with receptors in the body, resulting in changes in the effects of drugs on the immune system, cardiovascular system, and central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed to have an effect on the metabolism of drugs, as well as on the immune system, cardiovascular system, and central nervous system. It is also believed to have an effect on the stability of compounds, as well as on the interactions between compounds and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is a useful tool for conducting laboratory experiments. It is simple and efficient to synthesize, and yields a high purity product. Additionally, it is relatively inexpensive, and is widely available. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its biochemical and physiological effects are not yet fully understood. Additionally, it has a relatively low melting point, which can make it difficult to work with in some laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for 5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to develop new synthesis methods that yield higher purity products. Additionally, further research is needed to develop new applications for 5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%, such as drug delivery systems and new ways to study the effects of drugs on the body. Finally, further research is needed to develop new methods for working with 5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments.
Synthesemethoden
5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized using a two-step process. The first step involves reacting 4-N,N-dimethylsulfamoylphenol (DMS) with formic acid in the presence of a base catalyst to form 5-(4-N,N-dimethylsulfamoylphenyl)-2-formylphenol (DMF-2FP). The second step involves reacting the DMF-2FP with anhydrous sodium sulfate to yield 5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%. This synthesis method is simple and efficient, and yields a high purity product.
Eigenschaften
IUPAC Name |
4-(4-formyl-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-7-5-11(6-8-14)12-3-4-13(10-17)15(18)9-12/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSALUKCYDFLEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

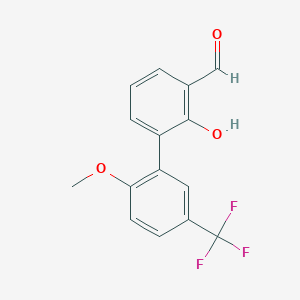
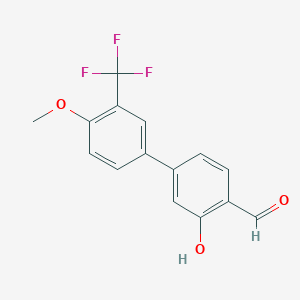
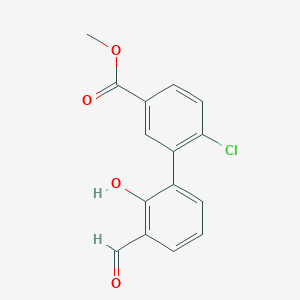
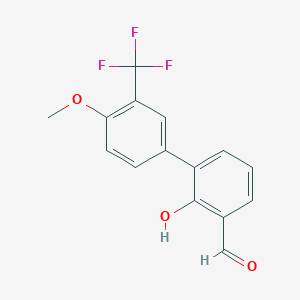
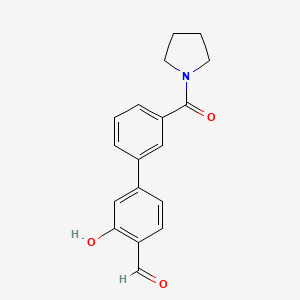

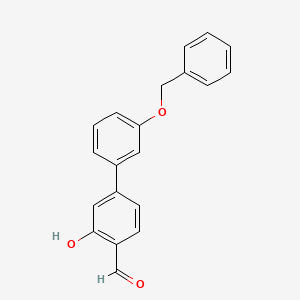

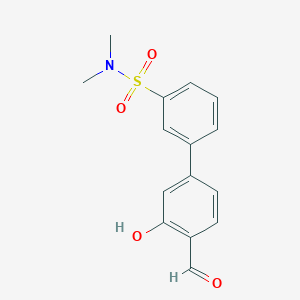
![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)

